molecular formula C16H34Br2N2O4 B092734 Suxethonium bromide CAS No. 111-00-2

Suxethonium bromide

Cat. No. B092734
CAS RN: 111-00-2
M. Wt: 478.3 g/mol
InChI Key: KTZFEWDRQPCZAP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suxethonium bromide, also known as succinylcholine chloride, is a neuromuscular blocking agent that is widely used in clinical practice. It is a short-acting depolarizing muscle relaxant that acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. Suxethonium bromide is used in a variety of medical procedures, including endotracheal intubation, mechanical ventilation, and electroconvulsive therapy.

Mechanism Of Action

Suxethonium bromide acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. It causes depolarization of the muscle membrane, which leads to a sustained contraction followed by relaxation. The depolarization is caused by the influx of sodium ions into the muscle cell, which triggers the release of calcium ions from the sarcoplasmic reticulum.

Biochemical And Physiological Effects

The biochemical and physiological effects of suxethonium bromide are well-studied. It causes muscle paralysis, which can lead to respiratory and cardiovascular complications. Suxethonium bromide also causes an increase in intracranial pressure, which can be problematic in patients with head injuries. In addition, suxethonium bromide can cause hyperkalemia, which can be life-threatening in patients with renal failure.

Advantages And Limitations For Lab Experiments

Suxethonium bromide is widely used in laboratory experiments to study the effects of muscle paralysis on respiratory and cardiovascular function. It is a well-established and reliable method for inducing muscle paralysis. However, suxethonium bromide has limitations in laboratory experiments. It can cause hyperkalemia, which can interfere with the results of experiments. In addition, suxethonium bromide has a short duration of action, which can make it difficult to study long-term effects.

Future Directions

There are many future directions for research on suxethonium bromide. One area of research is the development of new neuromuscular blocking agents that have fewer side effects and are more selective in their actions. Another area of research is the study of the effects of suxethonium bromide on the nervous system, particularly the brain. Finally, there is a need for further research on the long-term effects of suxethonium bromide on respiratory and cardiovascular function, particularly in patients with pre-existing conditions.

Synthesis Methods

Suxethonium bromide is synthesized by reacting succinic acid with choline in the presence of hydrochloric acid. The resulting Suxethonium bromideine chloride is then treated with sodium hydroxide to yield suxethonium bromide. The synthesis method is well-established and has been used for many years.

Scientific Research Applications

Suxethonium bromide has been extensively studied in both clinical and laboratory settings. It is used in research to study the neuromuscular junction and the effects of neuromuscular blocking agents on muscle function. Suxethonium bromide is also used in animal models to study the effects of muscle paralysis on respiratory function and cardiovascular function.

properties

CAS RN

111-00-2

Product Name

Suxethonium bromide

Molecular Formula

C16H34Br2N2O4

Molecular Weight

478.3 g/mol

IUPAC Name

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C16H34N2O4.2BrH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

KTZFEWDRQPCZAP-UHFFFAOYSA-L

SMILES

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-]

Canonical SMILES

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-]

Other CAS RN

63981-96-4
111-00-2

Related CAS

67724-50-9 (Parent)

synonyms

N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide
suxethonium
suxethonium bromide
suxethonium dichloride
suxethonium dihydroxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.